molecular formula C10H11BrOS B14073528 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one

Cat. No.: B14073528
M. Wt: 259.16 g/mol
InChI Key: OYRMURHJGVRBKG-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one is an organic compound that features a bromomethyl group and a mercapto group attached to a phenyl ring, with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by the introduction of a mercapto group. One common method involves the bromination of 2-methyl-3-mercaptophenylpropan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert the carbonyl group to alcohols.

    Addition Reactions: The carbonyl group can undergo addition reactions with nucleophiles such as Grignard reagents or hydrides.

Common Reagents and Conditions

    Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Nucleophilic Substitution: Sodium thiolate (NaSR) or potassium phthalimide (KPht) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of sulfonic acids or disulfides.

    Reduction: Formation of alcohols or reduced ketones.

Scientific Research Applications

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)propan-1-one: Lacks the mercapto group, making it less reactive in redox reactions.

    1-(2-Mercaptophenyl)propan-1-one: Lacks the bromomethyl group, reducing its ability to participate in nucleophilic substitution reactions.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one:

Uniqueness

1-(2-(Bromomethyl)-3-mercaptophenyl)propan-1-one is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)7-4-3-5-10(13)8(7)6-11/h3-5,13H,2,6H2,1H3

InChI Key

OYRMURHJGVRBKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)S)CBr

Origin of Product

United States

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